2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid
Overview
Description
“2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid” is a complex organic compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The compound also contains a methoxyphenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) . A multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected for the synthesis . The synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil and ammonium acetate is demonstrated using biodegradable lactic acid at 160 °C .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid” is complex, with an imidazole ring connected to a methoxyphenyl group and a carboxylic acid group . The two imidazole rings are inclined to each other, while the 4-methoxyphenyl rings are inclined to each other .Chemical Reactions Analysis
Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The bonds formed in the reaction are highlighted by being red colored throughout the review .Scientific Research Applications
Crystal Structure Analysis : Yeong et al. (2018) synthesized a derivative of the compound and analyzed its crystal structure. They found that strong hydrogen bonds play a significant role in the crystal packing of the compound, particularly in its interaction with co-crystallized water molecules, which act as both hydrogen bond donors and acceptors (Yeong, Chia, Quah, & Tan, 2018).
Corrosion Inhibition : Prashanth et al. (2021) studied the corrosion inhibition potential of imidazole derivatives, including derivatives of the compound , on mild steel in acidic solutions. They found that certain derivatives exhibited high corrosion inhibition efficiency, up to 96% (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Anticancer Activity : Karthikeyan et al. (2017) synthesized a series of compounds related to 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid and evaluated their antiproliferative effects against breast cancer cell lines. Some compounds showed greater antiproliferative effects than cisplatin, a reference compound (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Thromboxane Synthase Inhibition : Manley et al. (1987) examined analogs of the compound as thromboxane synthase inhibitors. They found activities up to 50 times greater than that of dazoxiben, indicating potential therapeutic applications (Manley, Allanson, Booth, Buckle, Kuzniar, Lad, Lai, Lunt, & Tuffin, 1987).
Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities. They found that some compounds displayed high activity against various microorganisms and possessed significant antioxidant properties (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Radiochemical Synthesis : Scott and Hawkins (1983) conducted a study on the synthesis of a related compound labeled with carbon-14 for potential applications in radiochemical studies (Scott & Hawkins, 1983).
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-5-2-9(3-6-11)14-16-12-7-4-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGVZGRTDWXQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354850 | |
Record name | 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid | |
CAS RN |
174422-17-4 | |
Record name | 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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